molecular formula C6H4ClN3 B1283171 2-(3-Chloropyrazin-2-yl)acetonitrile CAS No. 914360-88-6

2-(3-Chloropyrazin-2-yl)acetonitrile

Cat. No.: B1283171
CAS No.: 914360-88-6
M. Wt: 153.57 g/mol
InChI Key: QYOUXNLAVKGTBD-UHFFFAOYSA-N
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Description

2-(3-Chloropyrazin-2-yl)acetonitrile is a chemical compound belonging to the class of pyrazine derivatives It is characterized by the presence of a chlorinated pyrazine ring attached to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-chloropyrazine with acetonitrile in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 2-(3-Chloropyrazin-2-yl)acetonitrile may involve large-scale chlorination processes followed by purification steps to ensure high purity. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloropyrazin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different pyrazine-based compounds .

Scientific Research Applications

2-(3-Chloropyrazin-2-yl)acetonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Chloropyrazin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The chlorinated pyrazine ring can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-(6-Chloropyrazin-2-yl)acetonitrile
  • 3-Chloropyrazine-2-carboxamide
  • 2-Chloropyrazine-3-carboxylic acid

Comparison: Compared to similar compounds, 2-(3-Chloropyrazin-2-yl)acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group.

Properties

IUPAC Name

2-(3-chloropyrazin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5(1-2-8)9-3-4-10-6/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOUXNLAVKGTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551760
Record name (3-Chloropyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914360-88-6
Record name (3-Chloropyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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